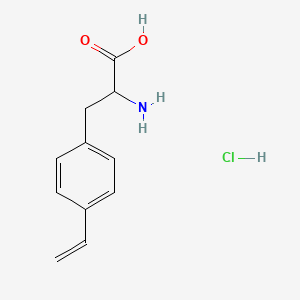

2-Amino-3-(4-vinylphenyl)propanoic acid hydrochloride

Description

2-Amino-3-(4-vinylphenyl)propanoic acid hydrochloride is a synthetic phenylalanine derivative characterized by a vinyl (-CH=CH₂) substituent at the para position of the phenyl ring. The vinyl group introduces unique electronic and steric properties, which may influence reactivity, solubility, and biological activity compared to other substituted phenylalanine derivatives .

Properties

Molecular Formula |

C11H14ClNO2 |

|---|---|

Molecular Weight |

227.69 g/mol |

IUPAC Name |

2-amino-3-(4-ethenylphenyl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C11H13NO2.ClH/c1-2-8-3-5-9(6-4-8)7-10(12)11(13)14;/h2-6,10H,1,7,12H2,(H,13,14);1H |

InChI Key |

XLCNVXLTIZNTJQ-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=C(C=C1)CC(C(=O)O)N.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare structural, physicochemical, and functional attributes of 2-amino-3-(4-vinylphenyl)propanoic acid hydrochloride with its analogs from the evidence.

Table 1: Structural and Functional Comparison of Substituted Phenylalanine Derivatives

Key Comparative Insights:

Substituent Effects on Reactivity and Stability: The vinyl group in the target compound likely confers electrophilic reactivity, enabling polymerization or Michael addition reactions, unlike the inert cyclopropyl group in ’s analog . Hydroxymethyl and carboxymethyl substituents () increase hydrophilicity, which may improve aqueous solubility but reduce blood-brain barrier penetration compared to lipophilic groups like cyclopropyl.

Stereochemical Considerations :

- Enantiomers such as the (R)- and (S)-configured compounds () highlight the role of chirality in biological activity. For example, the (S)-cyclopropyl derivative’s 97% purity suggests its relevance in enantioselective synthesis .

Applications in Drug Development: Pharmaceutical intermediates: Compounds with methoxy () or carboxymethyl () groups are prioritized for their metabolic stability and ease of functionalization. Amino acid transporter inhibitors: Benzyloxy-substituted analogs (e.g., AT182 in ) demonstrate LAT1 inhibition, suggesting the vinyl derivative could be optimized for similar targeting .

Commercial Viability :

- Discontinued compounds (e.g., hydroxymethyl analog in ) may reflect synthetic challenges or instability, whereas newer derivatives () emphasize substituents with balanced reactivity and stability.

Research Findings and Data

- Synthetic Routes : Multi-step procedures, such as the two-step synthesis of benzyloxy-substituted tryptophan analogs (), imply that the vinyl derivative could be synthesized via Heck coupling or similar cross-coupling reactions.

- Purity and Storage : High-purity (>97%) compounds () are critical for preclinical studies, while halogenated derivatives require cold storage to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.